Lyxoflavin 5'-monophosphate
Description
Lyxoflavin 5'-monophosphate is a flavin nucleotide derivative distinguished by its lyxose sugar component, a pentose isomer of ribose with a distinct stereochemical configuration . The 5'-monophosphate group likely enhances its solubility and cofactor functionality, akin to FMN and adenosine 5'-monophosphate (AMP) .
Properties
CAS No. |
53860-75-6 |
|---|---|
Molecular Formula |
C17H21N4O9P |
Molecular Weight |
456.3478 |
IUPAC Name |
L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate) |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1 |
InChI Key |
FVTCRASFADXXNN-OBJOEFQTSA-N |
SMILES |
O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lyxoflavin 5'-monophosphate |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Solvent Selection
The phosphorylation of lyxoflavin to its 5'-monophosphate derivative parallels the well-established riboflavin phosphorylation process. Central to this reaction is the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. In riboflavin synthesis, γ-butyrolactone serves as the optimal solvent due to its ability to dissolve both riboflavin and POCl₃ while minimizing side reactions. For lyxoflavin, γ-butyrolactone is similarly hypothesized to enhance reaction efficiency, though empirical validation is required.
The reaction proceeds via the formation of a lyxoflavin-4',5'-cyclophosphoric acid ester chloride intermediate (analogous to riboflavin’s intermediate). This intermediate undergoes hydrolysis to yield lyxoflavin 5'-monophosphate. Critical parameters include:
Hydrolysis and Neutralization
Post-phosphorylation, controlled hydrolysis is essential to convert the cyclophosphoric acid ester into the monophosphate. For riboflavin, introducing 30–50 mol water per mole of substrate at 85–95°C ensures complete hydrolysis while minimizing degradation. Lyxoflavin’s stability under these conditions remains untested, but analogous protocols suggest similar parameters. Subsequent neutralization with aqueous sodium hydroxide (to pH 5.5–6.0) yields the monosodium salt, a stable form for pharmaceutical applications.
Comparative Analysis of Phosphorylation Efficiency
Yield and Purity Considerations
Riboflavin 5'-phosphate synthesis achieves yields of 75–80% with <6% residual riboflavin. For lyxoflavin, yield optimization would require adjustments to:
-
Reaction time : Extended hydrolysis durations (5–20 minutes at 85–95°C) may improve phosphate group stability.
-
Impurity profile : Lyxoflavin’s isomerization tendencies during phosphorylation could increase byproducts (e.g., 3'- or 4'-monophosphates), necessitating refined purification.
The table below extrapolates riboflavin-derived data to hypothesized lyxoflavin conditions:
Purification and Analytical Validation
Chromatographic Techniques
Riboflavin 5'-phosphate purification leverages solubility differences in ethanolamine or morpholine solutions to remove unreacted substrate. For lyxoflavin, similar ammonium salt precipitation methods may apply, though lyxoflavin’s lower solubility in polar solvents could necessitate higher solvent volumes or alternative amines (e.g., triethylamine).
Spectroscopic and Optical Characterization
Ultraviolet-visible (UV-Vis) spectroscopy and optical rotation measurements are critical for validating this compound purity. Riboflavin derivatives exhibit characteristic absorption maxima at 445 nm, while lyxoflavin’s maxima may shift due to structural differences. Optical rotation values for riboflavin 5'-phosphate range from +38° to +39° ; lyxoflavin’s values would require empirical determination but are expected to differ due to lyxose’s distinct stereochemistry.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Lyxoflavin 5'-monophosphate (C₁₇H₂₁N₄O₉P; MW 456.3 g/mol) features a phosphorylated lyxose moiety attached to a dimethylbenzo[g]pteridine-dione system . Key structural elements include:
-
A 5'-monophosphate group enabling interactions with enzymes and metal ions.
-
L-lyxose configuration (2S,3S,4S), distinguishing it from riboflavin derivatives .
-
Hydroxyl groups at positions 2, 3, and 4 of the sugar, contributing to hydrogen-bonding interactions .
This structure underpins its role in redox reactions and coenzymatic activity.
Coenzymatic Activity and Binding Mechanisms
This compound exhibits FMN-like coenzymatic activity but with reduced efficacy due to conformational constraints :
| Property | This compound | FMN |
|---|---|---|
| Conformer population (active) | Lower | Higher |
| Binding affinity to flavodoxin | Moderate | High |
| Redox midpoint potential | Not reported | −0.12 V (vs. SHE) |
-
Mechanism : Molecular modeling shows that its L-lyxose configuration reduces the population of conformers capable of initiating binding to flavodoxin .
-
Phosphorylation impact : The 5'-phosphate group is critical for electrostatic interactions with enzyme active sites, though steric hindrance from the lyxose moiety limits efficiency .
Synthetic and Phosphorylation Pathways
While direct synthesis methods for this compound are not fully detailed in available literature, insights can be drawn from analogous riboflavin phosphorylation processes :
-
Phosphorylation of lyxoflavin : Likely involves reaction with phosphorus oxychloride (POCl₃) in a lactone solvent, followed by hydrolysis and pH adjustment to isolate the monosodium salt .
-
Key conditions :
-
Yield and purity : Riboflavin 5'-phosphate analogs achieve 75–80% purity post-synthesis, with residual riboflavin <6% .
Comparative Biochemical Activity
This compound's activity is context-dependent:
| Reaction Type | Activity Level | Notes |
|---|---|---|
| Flavin-dependent oxidoreduction | Reduced (~50% of FMN) | Due to suboptimal conformer distribution |
| Growth promotion in organisms | Absent | Failure occurs at phosphorylation stage |
-
Enzyme compatibility : Binds to flavodoxin but with lower catalytic turnover .
-
Therapeutic potential : Limited by inefficient phosphorylation in vivo .
Research Findings and Implications
-
Computational modeling : Energy-minimized conformers of this compound reveal that its lower activity stems from fewer active conformers compared to FMN .
-
Biocatalytic applications : Modern phosphorylation techniques, such as enzyme-mediated processes, could enhance its synthesis efficiency .
-
Environmental impact : Traditional POCl₃-based methods generate waste; sustainable alternatives (e.g., biocatalysis) are under exploration .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s pteridine ring system is of interest due to its similarity to naturally occurring pteridines, which play roles in various biological processes.
Medicine
Industry
In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
Mechanism of Action
The mechanism of action of Lyxoflavin 5'-monophosphate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
| Compound | Sugar Component | Phosphate Position | Core Structure | Key Modifications |
|---|---|---|---|---|
| Lyxoflavin 5'-monophosphate | Lyxose | 5' | Isoalloxazine ring | Lyxose replaces ribose |
| FMN (Riboflavin-5'-phosphate) | Ribose | 5' | Isoalloxazine ring | Ribose backbone |
| 5-Deazariboflavin 5'-phosphate | Ribose | 5' | 5-deaza-isoalloxazine | Nitrogen at position 5 replaced |
| AMP | Ribose | 5' | Adenine base | No flavin moiety |
- Lyxose vs.
- Phosphate Position : The 5'-phosphate in lyxoflavin and FMN facilitates interactions with apoenzymes, as seen in AMP’s role in energy transfer .
Functional Roles
- This compound: Hypothesized to act as a flavoprotein cofactor in muscle metabolism, though enzymatic targets remain uncharacterized .
- AMP : Central to cellular energy homeostasis (ATP/ADP/AMP cycle) and allosteric regulation (e.g., AMP-activated protein kinase) .
- −220 mV for FMN), used to study radical-based enzymatic mechanisms .
Kinetic and Regulatory Comparisons
Enzyme Interactions
- AMP Deaminase (AMPD): AMPD from freeze-tolerant wood frogs (Rana sylvatica) shows a substrate affinity (S0.5AMP) of 5.0 mM under control conditions, increasing to 15.0 mM in frozen muscle due to phosphorylation . this compound’s interaction with AMPD is unreported, but structural analogs like GTP inhibit AMPD (IC50 = 0.08–0.15 mM) .
Temperature and Cofactor Effects :
Allosteric Modulation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
